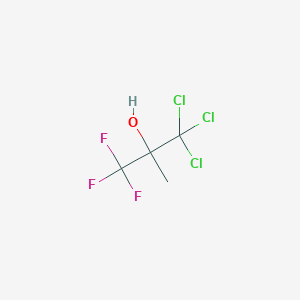![molecular formula C11H14O2S B12548803 [2-(Propane-1-sulfonyl)ethenyl]benzene CAS No. 143809-29-4](/img/structure/B12548803.png)
[2-(Propane-1-sulfonyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Propane-1-sulfonyl)ethenyl]benzene: is an organic compound characterized by a benzene ring substituted with a propane-1-sulfonyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propane-1-sulfonyl)ethenyl]benzene typically involves the sulfonylation of a benzene derivative followed by the introduction of an ethenyl group. One common method includes the reaction of benzene with propane-1-sulfonyl chloride in the presence of a base to form the sulfonylated intermediate. This intermediate is then subjected to a Heck reaction with an appropriate ethenyl halide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the ethenyl group can yield the corresponding ethyl derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Propane-1-sulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research. Its sulfonyl group can enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the creation of tailored products for various applications.
Mechanism of Action
The mechanism of action of [2-(Propane-1-sulfonyl)ethenyl]benzene depends on its specific application. In chemical reactions, the sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and the ethenyl group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
[2-(Propane-1-sulfonyl)ethyl]benzene: Similar structure but with an ethyl group instead of an ethenyl group.
[2-(Propane-1-sulfonyl)phenyl]ethene: Similar structure but with the sulfonyl group attached to the phenyl ring.
Uniqueness: [2-(Propane-1-sulfonyl)ethenyl]benzene is unique due to the presence of both a sulfonyl group and an ethenyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
143809-29-4 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-propylsulfonylethenylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
BWHQZTNIGWNSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
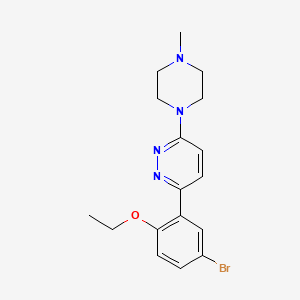

![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
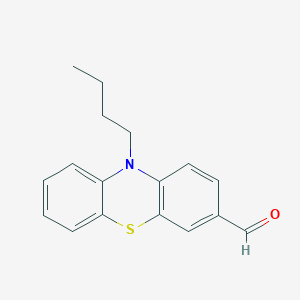
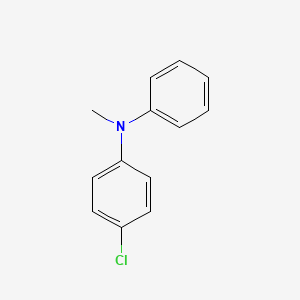

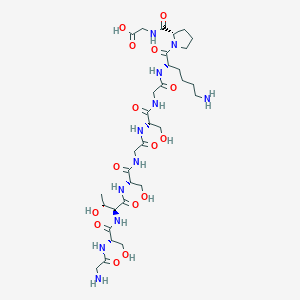
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)

